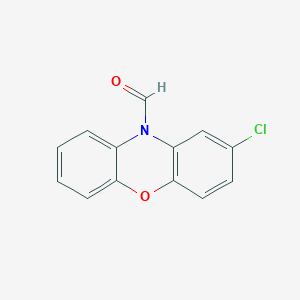
2-Chloro-10H-phenoxazine-10-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-10H-phenoxazine-10-carbaldehyde is a chemical compound that belongs to the phenoxazine family. Phenoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their structure. This particular compound is characterized by the presence of a chloro group at the 2-position and an aldehyde group at the 10-position of the phenoxazine ring. Phenoxazine derivatives are known for their diverse applications in various fields, including material science, organic light-emitting diodes, photoredox catalysis, dye-sensitized solar cells, and chemotherapy .
Preparation Methods
The synthesis of 2-Chloro-10H-phenoxazine-10-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenol with o-nitrobenzaldehyde under basic conditions to form this compound. The reaction typically requires a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the phenoxazine ring .
Industrial production methods for phenoxazine derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
2-Chloro-10H-phenoxazine-10-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-10H-phenoxazine-10-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-10H-phenoxazine-10-carbaldehyde involves its interaction with specific molecular targets and pathways. Phenoxazine derivatives are known to modulate various biological pathways, including those involved in oxidative stress and apoptosis. For example, some phenoxazine derivatives can inhibit the activity of enzymes like Akt, which plays a crucial role in cell survival and proliferation . By inhibiting Akt, these compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapy .
Comparison with Similar Compounds
2-Chloro-10H-phenoxazine-10-carbaldehyde can be compared with other similar compounds, such as phenothiazine and phenazine derivatives.
Phenothiazine: Similar to phenoxazine, phenothiazine contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Phenazine: Phenazine derivatives are known for their antimicrobial and antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenoxazine derivatives .
Properties
Molecular Formula |
C13H8ClNO2 |
|---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
2-chlorophenoxazine-10-carbaldehyde |
InChI |
InChI=1S/C13H8ClNO2/c14-9-5-6-13-11(7-9)15(8-16)10-3-1-2-4-12(10)17-13/h1-8H |
InChI Key |
XSWVJFKDCBVMPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(O2)C=CC(=C3)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



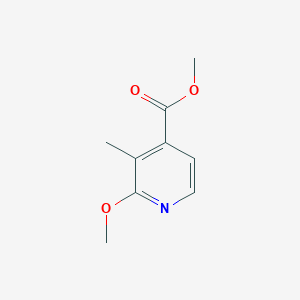
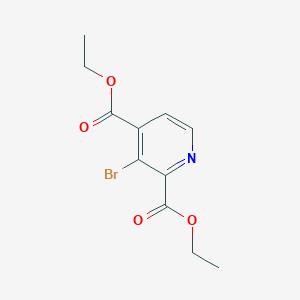
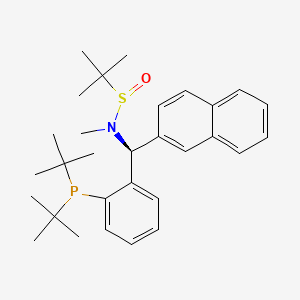
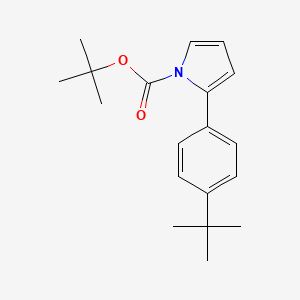
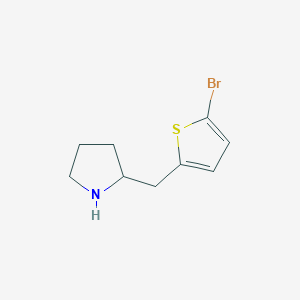
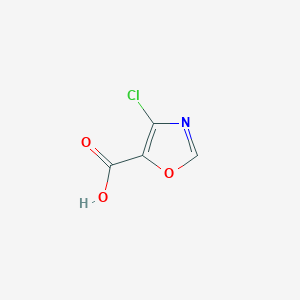
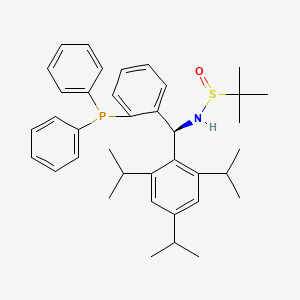
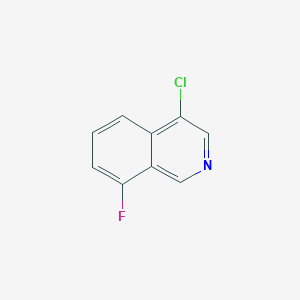
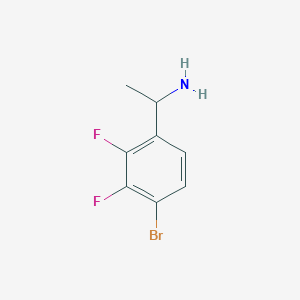
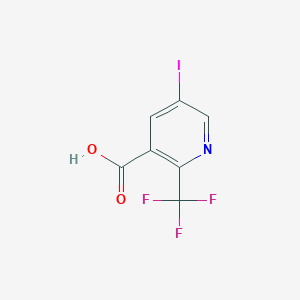
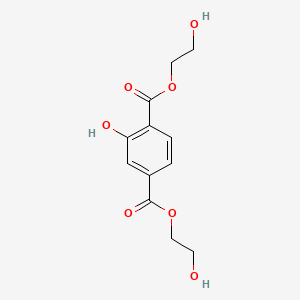
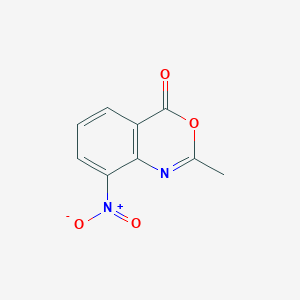
![Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B15330050.png)
